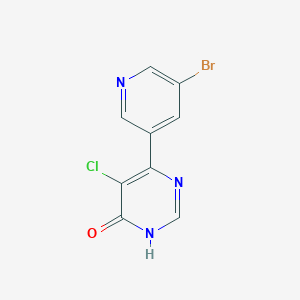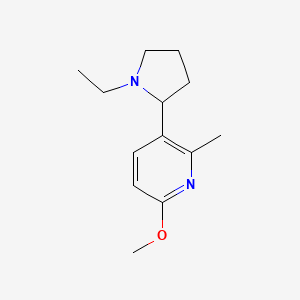
3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, a methyl group, and an ethylpyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of 2-methylpyridines. These methods often utilize catalysts such as Raney nickel to facilitate the methylation reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the pyridine ring or the ethylpyrrolidine moiety.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation and reducing agents such as hydrogen gas in the presence of a catalyst for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry
Mécanisme D'action
The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The ethylpyrrolidine moiety can enhance binding affinity to specific proteins, while the methoxy and methyl groups can modulate the compound’s overall activity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Methylpyrrolidin-2-yl)pyridine: This compound has a similar pyrrolidine moiety but lacks the methoxy and methyl substitutions.
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Another related compound with different substitution patterns on the pyridine ring.
Uniqueness
3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethylpyrrolidine moiety, in particular, enhances its potential as a bioactive compound compared to its analogs .
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
3-(1-ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine |
InChI |
InChI=1S/C13H20N2O/c1-4-15-9-5-6-12(15)11-7-8-13(16-3)14-10(11)2/h7-8,12H,4-6,9H2,1-3H3 |
Clé InChI |
MMKQKUZRIJAQFZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1C2=C(N=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


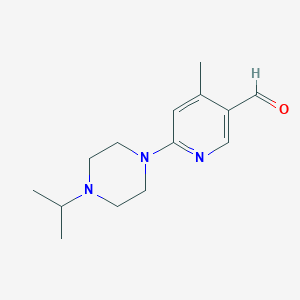
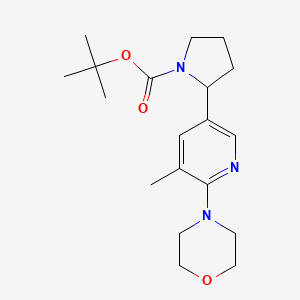
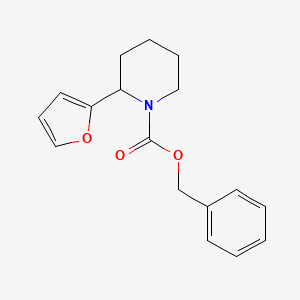
![Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11799655.png)
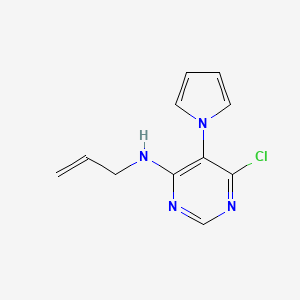
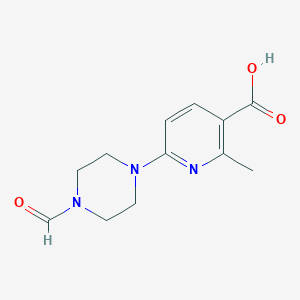
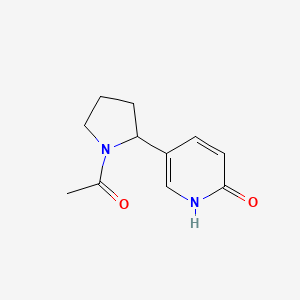
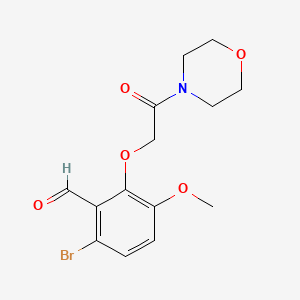
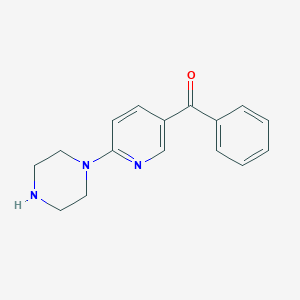
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)



